molecular formula C7H8N2O B14590423 4-Diazo-2,6-dimethyl-4H-pyran CAS No. 61170-00-1

4-Diazo-2,6-dimethyl-4H-pyran

Cat. No.: B14590423
CAS No.: 61170-00-1
M. Wt: 136.15 g/mol
InChI Key: DBIBNMCDZQFXFT-UHFFFAOYSA-N
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Description

4-Diazo-2,6-dimethyl-4H-pyran is a heterocyclic compound that belongs to the class of pyrans. Pyrans are six-membered oxygen-containing rings that are significant in various chemical and biological processes. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diazo-2,6-dimethyl-4H-pyran typically involves the reaction of 2,6-dimethyl-4H-pyran-4-one with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the diazo compound. The process involves:

  • Dissolving 2,6-dimethyl-4H-pyran-4-one in a suitable solvent such as dichloromethane.
  • Adding diazomethane to the solution while maintaining a low temperature to prevent decomposition.
  • Stirring the reaction mixture until the formation of this compound is complete.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the compound’s specialized applications. scaling up the laboratory process with appropriate safety measures and equipment can achieve industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Diazo-2,6-dimethyl-4H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the diazo group into an amine or other functional groups.

    Substitution: The diazo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the diazo group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

4-Diazo-2,6-dimethyl-4H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Diazo-2,6-dimethyl-4H-pyran involves its ability to undergo various chemical transformations. The diazo group is highly reactive and can participate in cycloaddition reactions, forming new ring structures. These reactions often involve the formation of intermediates that can interact with molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4H-pyran-4-one: A precursor in the synthesis of 4-Diazo-2,6-dimethyl-4H-pyran.

    4-Dicyanomethylene-2,6-dimethyl-4H-pyran: Another derivative with different functional groups.

    Chelidonic acid: A related compound with a pyran ring structure.

Uniqueness

This compound is unique due to its diazo group, which imparts distinct reactivity compared to other pyran derivatives. This reactivity makes it a valuable tool in synthetic organic chemistry and various research applications.

Properties

CAS No.

61170-00-1

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

4-diazo-2,6-dimethylpyran

InChI

InChI=1S/C7H8N2O/c1-5-3-7(9-8)4-6(2)10-5/h3-4H,1-2H3

InChI Key

DBIBNMCDZQFXFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+]=[N-])C=C(O1)C

Origin of Product

United States

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